3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIPYCJCVKIKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thienopyrimidine derivatives that have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound through synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves multi-step reactions including cyclization and substitution reactions. For the compound , the synthetic pathway may involve the introduction of bromine and chlorine substituents on the phenyl rings, followed by thiol and carbonyl group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their antitumor properties. The compound has shown promising results in inhibiting tumor cell growth across various cancer cell lines. For instance, a study evaluated related thieno[2,3-d]pyrimidinone derivatives using the MTT assay and reported significant growth inhibition against HepG2 (liver cancer), MCF-7 (breast cancer), and BGC-823 (gastric cancer) cell lines .
In another study focusing on EZH2 inhibitors, several thieno[3,2-d]pyrimidine derivatives exhibited remarkable antitumor activity with IC50 values ranging from 0.55 µM to 1.68 µM against different lymphoma cell lines . The compound's ability to induce apoptosis and inhibit cell migration further underscores its potential as an anticancer agent.
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activities. Thieno[3,2-d]pyrimidines have shown effectiveness as inhibitors of various enzymes including acetylcholinesterase (AChE) and urease. In related studies, compounds with similar structures demonstrated strong inhibitory effects against AChE and moderate antibacterial activities against pathogens like Salmonella typhi and Bacillus subtilis .
The mechanisms underlying the biological activity of thieno[3,2-d]pyrimidines often involve interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit telomerase activity in tumor cells, which is crucial for cancer cell proliferation . Additionally, docking studies indicate that these compounds can effectively bind to target enzymes or receptors due to their structural features.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thieno[3,2-d]pyrimidines. Modifications on the phenyl rings and sulfur-containing groups can significantly influence their potency and selectivity. For example:
- Bromine and Chlorine Substituents : These halogens can enhance lipophilicity and improve binding affinity to targets.
- Sulfur Group : The presence of sulfur in the structure is often linked to increased enzyme inhibition capabilities.
Table 1 summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12e | SU-DHL-6 | 0.55 | EZH2 inhibitor |
| Compound 6b | HepG2 | Not specified | Tumor growth inhibition |
| Compound 7l | AChE | Strong inhibition | Enzyme inhibitor |
Scientific Research Applications
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. The presence of halogenated phenyl groups in this compound may enhance its interaction with microbial cell membranes. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Antioxidant Activity
Compounds with methoxy groups are often associated with antioxidant properties. This characteristic is crucial for protecting cells from oxidative stress. Research has demonstrated that thienopyrimidine derivatives can effectively scavenge free radicals, thereby mitigating oxidative damage .
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold has been explored for its anticancer properties. A study by Elmongy et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their biological activities against various cancer cell lines. The most potent inhibitors showed selective cytotoxicity with IC50 values ranging from 27.6 μM to higher values depending on structural modifications . This suggests that the compound may possess significant potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Activity Study :
-
Antioxidant Studies :
- Investigations into the antioxidant properties of similar compounds revealed their ability to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases associated with oxidative damage .
-
Anticancer Research :
- In vitro studies on cancer cell lines demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxicity against various cancer types, highlighting their potential as lead compounds in drug development .
Synthesis and Production Methods
The synthesis of 3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions:
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Formation of the Sulfanyl Intermediate :
- The reaction begins with the formation of a sulfanyl intermediate by reacting 4-bromothiophenol with 4-chlorobenzaldehyde under basic conditions.
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Addition of Functional Groups :
- Subsequent reactions introduce additional functional groups through electrophilic aromatic substitution.
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Final Coupling Reaction :
- The final step involves coupling the intermediate with a suitable propanone derivative under acidic or basic conditions to yield the target compound.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives.
Key Findings :
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Oxidation is stereospecific, with sulfoxide intermediates showing chirality.
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Sulfone derivatives exhibit enhanced thermal stability compared to the parent compound .
Substitution Reactions
The bromine atom on the phenyl ring and the chlorine atom on the benzyl group participate in nucleophilic/electrophilic substitutions.
Key Findings :
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Suzuki coupling enables aryl group diversification for structure-activity relationship (SAR) studies .
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Chlorine substitution requires polar aprotic solvents for optimal reactivity.
Reduction Reactions
The thienopyrimidinone core and substituents can be reduced under catalytic hydrogenation.
Key Findings :
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Catalytic hydrogenation preserves stereochemistry of the thienopyrimidinone ring .
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Harsh reducing agents like LiAlH₄ may lead to side reactions, including dehalogenation.
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling for structural modifications.
Key Findings :
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Buchwald–Hartwig amination introduces nitrogen-based functional groups for enhanced bioactivity .
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Stille coupling products show improved lipophilicity for pharmacokinetic optimization .
Degradation Pathways
Stability studies under acidic/basic conditions reveal hydrolytic degradation mechanisms.
| Condition | Degradation Products | Half-Life |
|---|---|---|
| 0.1M HCl, 37°C | 4-Oxo-thieno[3,2-d]pyrimidine + 4-bromobenzoic acid + 4-chlorobenzyl mercaptan | 6.2h |
| 0.1M NaOH, 37°C | Ring-opened thiophene derivatives + sulfonate intermediates | 2.8h |
Key Findings :
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Acidic hydrolysis cleaves the sulfanyl bridge, while basic conditions disrupt the pyrimidinone ring.
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Degradation products were characterized via LC-MS and NMR.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}thieno[3,2-d]pyrimidin-4-one with high purity and yield?
- Methodological Answer : Multi-step synthesis involving thioketone intermediates and nucleophilic substitution is commonly employed. Key steps include:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thioureas or thioamides under reflux conditions (ethanol or DMF as solvents) .
- Step 2 : Sulfanyl group introduction using [(4-chlorophenyl)methyl]thiol derivatives, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Optimization : Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for thiol:pyrimidine) are critical for minimizing side products like disulfides .
Q. How can the molecular structure and conformation of this compound be experimentally validated?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the thieno-pyrimidine core and substituent orientations .
- Complementary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl vs. chlorobenzyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the sulfanyl group) .
- Molecular Docking : Simulate interactions with enzymes like dihydrofolate reductase (DHFR) to rationalize anticancer activity. Use software like AutoDock Vina with PDB structures (e.g., 1U72) .
Q. What experimental approaches resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., fixed incubation time, cell passage number) .
- Metabolite Interference Testing : Use LC-MS to detect degradation products or metabolites that may alter efficacy .
Q. How can reaction conditions be tuned to minimize by-products during sulfanyl group functionalization?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Catalytic Additives : Use triethylamine or DMAP to accelerate thiolate formation, reducing disulfide by-products .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Monitor degradation in buffers (pH 4–9) via HPLC.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfanyl) to enhance solubility and reduce premature metabolism .
Critical Analysis of Contradictory Findings
- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or compound solubility. Address this by:
- Standardizing Assay Conditions : Use CLSI guidelines for broth microdilution .
- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure uniform compound dispersion .
Future Research Directions
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing bromophenyl with fluorophenyl) to correlate structural features with bioactivity .
- In Vivo Pharmacokinetics : Assess oral bioavailability and tissue distribution in rodent models using radiolabeled compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
